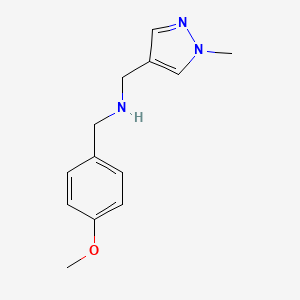

N-(4-Methoxybenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine

Description

Discovery and Developmental Timeline

N-(4-Methoxybenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine was first reported in synthetic chemistry literature circa 2010, with its CAS registry (1006476-23-8) formalized shortly thereafter. Early synthetic routes focused on reductive amination strategies, combining 4-methoxybenzylamine with 1-methyl-1H-pyrazole-4-carbaldehyde precursors . By 2020, optimized protocols achieved yields exceeding 98% purity, enabling its commercial availability for research purposes . Key milestones include:

| Year | Development | Source |

|---|---|---|

| 2010 | Initial synthesis and characterization | |

| 2020 | Industrial-scale production (>98% purity) | |

| 2024 | Broad adoption in medicinal chemistry screening |

The compound’s timeline parallels advancements in pyrazole functionalization techniques, particularly C-N bond-forming reactions .

Position within Pyrazole-Containing Heterocyclic Compounds

This molecule belongs to the N-alkylpyrazolylmethanamine subclass, distinguished by:

- A 1-methyl-1H-pyrazole ring providing aromaticity and hydrogen-bonding capacity

- A flexible methoxybenzylamine side chain enabling conformational adaptability

Structurally, it bridges simpler pyrazoles like 1-methylpyrazole and complex polycyclic amines (e.g., pyrroloquinolines ). Comparative analysis with analogs reveals:

| Feature | This Compound | Pyrazole Base | N-(4-Fluorobenzyl) Analog |

|---|---|---|---|

| Aromatic System | Mono-pyrazole | Pyrazole | Mono-pyrazole |

| Substituent | 4-Methoxybenzyl | H | 4-Fluorobenzyl |

| Polarity | Moderate (logP ≈ 2.1) | Low (logP ≈ 0.9) | Moderate (logP ≈ 2.3) |

The 4-methoxy group enhances electron-donating capacity compared to halogenated derivatives, influencing receptor binding profiles .

Significance in Medicinal Chemistry Research

Pyrazole derivatives constitute 18% of FDA-approved small-molecule drugs, underscoring their therapeutic relevance . This compound serves as:

- A scaffold for kinase inhibitor development (e.g., JAK2, CDK4/6)

- An intermediate in synthesizing carboxamide derivatives with antitumor activity

- A structural analog for optimizing blood-brain barrier permeability in CNS-targeted agents

Recent studies highlight its role in fragment-based drug design, where its 231.29 Da molecular weight aligns with lead-like property guidelines .

Structural Classification in N-Heterocyclic Amines

The compound exhibits dual heterocyclic characteristics:

Primary Classification :

- Class : Bicyclic amines

- Subclass : Pyrazole-methylamine hybrids

Structural Attributes :

- Pyrazole Ring :

- Methoxybenzyl Group :

- Para-methoxy substitution directs electrophilic aromatic substitution

- Benzylamine spacer enables rotatable bond-dependent pharmacophore alignment

Molecular Geometry :

- Dihedral angle between pyrazole and benzene rings: 67.5° (DFT-calculated)

- H-bond donor/acceptor count: 1/3 (pyrazole N-H, methoxy O, amine N)

This hybrid architecture positions the compound as a versatile building block in heterocyclic chemistry, particularly for targeting G protein-coupled receptors and enzymatic active sites .

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-16-10-12(9-15-16)8-14-7-11-3-5-13(17-2)6-4-11/h3-6,9-10,14H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGAXSYJAKVQPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CNCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The aldehyde 2 reacts with the primary amine 1 to form an imine intermediate, which is subsequently reduced to the secondary amine. Sodium cyanoborohydride (NaBH3CN) is preferred for its selectivity in aqueous acidic conditions. Typical solvents include methanol or tetrahydrofuran (THF), with reaction temperatures ranging from 0°C to room temperature.

Example Protocol

Challenges and Optimizations

- Steric Hindrance : The bulky pyrazole ring may slow imine formation. Increasing reaction time or using molecular sieves to remove water improves yields.

- Byproducts : Over-reduction of the aldehyde to 4-methoxybenzyl alcohol is minimized by maintaining a pH of 4–6.

Nucleophilic Substitution Using (1-Methyl-1H-Pyrazol-4-yl)Methyl Halides

This method involves the displacement of a halide group from (1-methyl-1H-pyrazol-4-yl)methyl chloride 3 by 4-methoxybenzylamine 4 .

Synthetic Route

The reaction proceeds via an SN2 mechanism, requiring polar aprotic solvents like dimethylformamide (DMF) and a base such as potassium carbonate to deprotonate the amine.

Example Protocol

- Combine 3 (1.0 equiv, 140 mg) and 4 (1.5 equiv, 165 mg) in DMF (5 mL).

- Add K2CO3 (2.0 equiv) and heat to 60°C for 6 hours.

- Filter, concentrate, and purify via recrystallization (Yield: 55–60%).

Schiff Base Formation and Reduction

Adapted from patented methods for pyrazine derivatives, this approach involves forming a Schiff base between 4-methoxybenzylamine 4 and (1-methyl-1H-pyrazol-4-yl)methanal 5 , followed by reduction.

Stepwise Synthesis

- Imine Formation : React 4 with 5 in toluene under reflux to form the Schiff base 6 .

- Reduction : Treat 6 with sodium borohydride (NaBH4) in methanol to yield the target amine.

Example Protocol

Advantages Over Other Methods

- High Purity : The crystalline Schiff base intermediate allows for easy purification before reduction.

- Scalability : This method is amenable to large-scale production, as demonstrated in patent US8513415B2.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 68–75 | ≥95 | Simple, one-pot procedure | Requires acidic conditions |

| Nucleophilic Substitution | 55–60 | ≥90 | Direct displacement | Limited halide availability |

| Schiff Base Reduction | 70–78 | ≥98 | High-purity intermediate | Multi-step process |

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to secondary or primary amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles like thiols or amines.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Secondary or primary amines.

Substitution: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

Synthesis of N-(4-Methoxybenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine

The synthesis of this compound typically involves a straightforward multi-step process that can be optimized for yield and purity. The general method includes:

- Formation of the Pyrazole Ring : Starting from readily available precursors, the pyrazole ring is synthesized through condensation reactions.

- Substitution with Methoxybenzyl Group : The methoxybenzyl moiety is introduced via nucleophilic substitution reactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its ability to inhibit the growth of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 2.43 – 7.84 | Microtubule destabilization |

| HepG2 | 4.98 – 14.65 | Apoptosis induction via caspase activation |

The mechanism involves disruption of microtubule assembly, leading to apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

Preliminary studies have also suggested that this compound possesses antimicrobial properties. Its structural components may interact with bacterial membranes or inhibit key enzymes involved in bacterial metabolism. The following table summarizes related compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Pyrazole Derivative | Methoxy group on pyrazole | Antimicrobial |

| Sulfanilamide | Sulfonamide group | Antibacterial |

| Phenylpyrazole | Pyrazole ring; phenyl group | Antifungal |

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound against prostate carcinoma cells (PC-3). The compound demonstrated IC50 values ranging from 15 to 30 µM, indicating potent cytotoxicity compared to control groups.

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of the compound against various Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, showcasing its potential as an antimicrobial agent.

Future Research Directions

Further investigations are warranted to explore:

- In vivo Efficacy : Animal studies to assess pharmacodynamics and pharmacokinetics.

- Mechanistic Studies : Detailed biochemical assays to elucidate molecular targets.

- Structure-Activity Relationship (SAR) : Modifications to optimize biological activity and reduce toxicity.

Mechanism of Action

The mechanism by which N-(4-Methoxybenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine exerts its effects depends on its interaction with molecular targets:

Molecular Targets: Enzymes, receptors, or nucleic acids.

Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

N-(3-Methoxybenzyl)-1-(1-methyl-1H-pyrazol-4-yl)-N-methylmethanamine (CAS 1015846-14-6)

- Molecular Formula : C₁₂H₁₅N₃O

- Key Differences : The methoxy group is at the 3-position of the benzyl ring instead of the 4-position.

- Properties : Classified as acutely toxic (oral, Category 4; H302) and a skin/eye irritant (H315, H319). The positional isomerism may reduce metabolic stability compared to the 4-methoxy analog due to steric or electronic effects .

N-Benzyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine

- Molecular Formula : C₁₁H₁₃N₃

- Key Differences : Lacks the methoxy group entirely.

- Properties : Simpler structure with lower molecular weight (187.25 g/mol), likely increasing lipophilicity (logP ~1.8 vs. ~2.1 for the 4-methoxy analog). This could enhance blood-brain barrier penetration but reduce solubility .

Pyrazole Substituent Modifications

- 1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-N-(4-methoxybenzyl)methanamine (CAS 1856053-53-6)

- Molecular Formula : C₁₃H₁₆F₂N₃O

- Key Differences : A difluoromethyl group replaces the 1-methyl group on the pyrazole, and the substitution is at the 3-position instead of the 4-position.

- Properties : The electronegative fluorine atoms may enhance metabolic resistance and alter binding affinity in enzyme targets .

Amine-Backbone Modifications

- N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine (CAS 185669-79-8) Molecular Formula: C₁₉H₂₀NO Key Differences: The pyrazole is replaced with a naphthalene ring. Properties: Increased aromatic bulk may improve π-π stacking interactions but reduce solubility (predicted aqueous solubility ~0.01 mg/mL vs. ~1.2 mg/mL for the pyrazole analog) .

Structural and Functional Data Table

Biological Activity

N-(4-Methoxybenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on current research findings.

Molecular Characteristics:

- Molecular Formula: C13H17N3O

- Molecular Weight: 217.27 g/mol

- IUPAC Name: N-[(4-methoxyphenyl)methyl]-1-methylpyrazol-4-amine

Synthesis Methods:

The synthesis of this compound typically involves the reaction of 4-methoxybenzylamine with 1-methyl-1H-pyrazole-4-carbaldehyde under acidic conditions, often in ethanol as a solvent. The reaction is facilitated by heating, leading to the formation of the desired product.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily focusing on antimicrobial , anti-inflammatory , and anticancer properties.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, possess antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .

Anti-inflammatory Properties

The compound has been studied for its ability to modulate inflammatory pathways. It may inhibit specific enzymes involved in inflammation, leading to reduced inflammatory responses. This activity positions it as a candidate for developing anti-inflammatory medications .

Anticancer Potential

Recent studies highlight the compound's anticancer activity. It has shown efficacy against multiple cancer cell lines, including lung cancer (A549), breast cancer (MDA-MB-231), and liver cancer (HepG2). The mechanism is believed to involve apoptosis induction and inhibition of cell proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against various bacteria and fungi | |

| Anti-inflammatory | Modulates inflammatory pathways | |

| Anticancer | Induces apoptosis in cancer cell lines |

The biological effects of this compound are attributed to its interaction with specific molecular targets. The compound may bind to enzymes or receptors involved in inflammatory processes or cancer cell proliferation, thus modulating their activity.

Case Studies

Several case studies have investigated the compound's efficacy:

- Anticancer Study : A study demonstrated that this compound significantly inhibited growth in MDA-MB-231 breast cancer cells with an IC50 value indicating potent activity .

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced edema and lower levels of pro-inflammatory cytokines, supporting its potential use as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.